molecular formula C16H16F3NO B8155356 (3'-Methyl-4-(2,2,2-trifluoroethoxy)-[1,1'-biphenyl]-3-yl)methanamine

(3'-Methyl-4-(2,2,2-trifluoroethoxy)-[1,1'-biphenyl]-3-yl)methanamine

Cat. No.: B8155356
M. Wt: 295.30 g/mol
InChI Key: HRWUCXLUGFHBLJ-UHFFFAOYSA-N
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Description

(3'-Methyl-4-(2,2,2-trifluoroethoxy)-[1,1'-biphenyl]-3-yl)methanamine is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a biphenyl core structure, a key scaffold often used in the design of bioactive molecules. The presence of a primary amine (methanamine) functional group provides a versatile handle for further synthetic modification, allowing researchers to create amides, sulfonamides, or imines, and to link this fragment to more complex molecular architectures. The structure is further characterized by a 3'-methyl substituent and a 2,2,2-trifluoroethoxy group, which can profoundly influence the molecule's physicochemical properties, such as its lipophilicity and metabolic stability, as the trifluoroethoxy group is known to be a key feature in several active pharmaceutical ingredients . Researchers can leverage this compound as a critical intermediate in the synthesis of potential protease inhibitors, receptor modulators, and other biologically active targets. The specific stereochemistry and high purity of this reagent make it suitable for demanding applications in hit-to-lead optimization and structure-activity relationship (SAR) studies. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[5-(3-methylphenyl)-2-(2,2,2-trifluoroethoxy)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO/c1-11-3-2-4-12(7-11)13-5-6-15(14(8-13)9-20)21-10-16(17,18)19/h2-8H,9-10,20H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWUCXLUGFHBLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=C(C=C2)OCC(F)(F)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Biphenyl Core Construction via Suzuki-Miyaura Coupling

The biphenyl backbone is typically assembled using palladium-catalyzed Suzuki-Miyaura cross-coupling. A boronic acid derivative (e.g., 3-methyl-4-(2,2,2-trifluoroethoxy)phenylboronic acid) reacts with a halogenated benzene (e.g., 3-bromo-N-phthalimidomethylbenzene) under optimized conditions .

Typical Reaction Conditions :

  • Catalyst: Pd(PPh₃)₄ (1–2 mol%)

  • Base: K₂CO₃ or Na₂CO₃

  • Solvent: Dioxane/water (4:1)

  • Temperature: 80–100°C, 12–24 hours

  • Yield: 65–78%

Post-coupling, the phthalimide protecting group is removed via hydrazinolysis to unmask the primary amine. Hydrazine hydrate in ethanol at reflux (6 hours) achieves >90% deprotection .

Trifluoroethoxy Group Installation via Nucleophilic Aromatic Substitution

The trifluoroethoxy moiety is introduced via nucleophilic substitution on a pre-formed phenol intermediate. For example, 3'-methyl-4-hydroxybiphenyl-3-carbaldehyde reacts with 2,2,2-trifluoroethyl bromide in the presence of K₂CO₃ .

Optimized Protocol :

  • Substrate: 4-Hydroxybiphenyl derivative (1 equiv)

  • Alkylating Agent: 2,2,2-Trifluoroethyl bromide (1.2 equiv)

  • Base: K₂CO₃ (2 equiv)

  • Solvent: DMF, 80°C, 8 hours

  • Yield: 70–85%

Electron-withdrawing groups (e.g., nitro or aldehyde) at the para position enhance reactivity by activating the aromatic ring toward substitution .

Reductive Amination for Methanamine Synthesis

The methanamine group is installed via reductive amination of a biphenyl aldehyde intermediate. For instance, 3'-methyl-4-(2,2,2-trifluoroethoxy)biphenyl-3-carbaldehyde reacts with ammonium acetate and NaBH₃CN in methanol .

Procedure :

  • Aldehyde (1 equiv), NH₄OAc (3 equiv), NaBH₃CN (1.5 equiv)

  • Solvent: MeOH, 0°C to RT, 12 hours

  • Yield: 60–72%

Alternative reductants like LiAlH₄ or catalytic hydrogenation (H₂/Pd-C) are less efficient due to over-reduction or substrate sensitivity .

Alternative Routes: Ullmann Coupling and Photochemical Methods

For substrates sensitive to palladium, copper-mediated Ullmann coupling or photochemical methods are employed. A 3-iodo-2-methylbenzyl alcohol derivative undergoes UV-induced coupling with benzene in the presence of Na₂S₂O₃ .

Photochemical Protocol :

  • Substrate: 3-Iodo-2-methylbenzyl alcohol (1 equiv)

  • Solvent: Benzene, H₂O

  • Additive: Na₂S₂O₃ (2 equiv)

  • UV Lamp: 200 W, 36.5 hours

  • Yield: 48–55%

This method avoids transition metals but requires prolonged irradiation and affords moderate yields .

Gabriel Synthesis for Primary Amine Protection-Deprotection

The Gabriel synthesis protects the amine as a phthalimide during biphenyl assembly. For example, 3-bromobenzyl phthalimide undergoes Suzuki coupling, followed by hydrazine-mediated deprotection .

Steps :

  • Protection : 3-Bromobenzyl bromide + phthalimide (K₂CO₃, DMF, 50°C, 6 hours)

  • Coupling : Suzuki-Miyaura with boronic acid (Pd catalysis)

  • Deprotection : Hydrazine hydrate (EtOH, reflux, 6 hours)

  • Overall Yield: 58–65%

Comparative Analysis of Methods

Method Key Step Yield Advantages Limitations
Suzuki-Miyaura CouplingBiphenyl formation65–78%High regioselectivity, scalableRequires Pd catalyst
Nucleophilic SubstitutionTrifluoroethoxy installation70–85%Efficient under mild conditionsSensitive to steric hindrance
Reductive AminationAmine synthesis60–72%Direct route from aldehydeOver-reduction risks
Ullmann/PhotochemicalMetal-free coupling48–55%Avoids transition metalsLow yield, long reaction time
Gabriel SynthesisAmine protection58–65%Protects amine during harsh conditionsMulti-step, moderate efficiency

Chemical Reactions Analysis

Types of Reactions

(3’-Methyl-4-(2,2,2-trifluoroethoxy)-[1,1’-biphenyl]-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the trifluoroethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted biphenyl derivatives .

Scientific Research Applications

(3’-Methyl-4-(2,2,2-trifluoroethoxy)-[1,1’-biphenyl]-3-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3’-Methyl-4-(2,2,2-trifluoroethoxy)-[1,1’-biphenyl]-3-yl)methanamine involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its electrophilicity, making it more reactive towards nucleophiles. This reactivity is crucial for its biological and chemical activities, as it can form stable complexes with various biomolecules and catalysts .

Comparison with Similar Compounds

Key Structural Features :

  • Trifluoroethoxy group : Introduces electron-withdrawing effects and lipophilicity.
  • Methyl group : Enhances steric bulk and hydrophobic interactions.
  • Methanamine : Serves as a functional handle for further derivatization (e.g., urea formation in anticancer agents) .

Comparison with Similar Compounds

Structural Analogues in Fluorinated Biphenyls

Several fluorinated biphenyl compounds synthesized via Pd(0)-catalyzed Suzuki–Miyaura couplings (e.g., TBDFBP, DFBPE, DFDMBP) share structural motifs with Compound A but differ in substituents and functional groups (Table 1) .

Table 1: Comparison of Fluorinated Biphenyl Compounds

Compound Name Substituents Molecular Weight Key Properties Biological Activity
Compound A 3'-Methyl, 4-(2,2,2-trifluoroethoxy), 3-methanamine 325.3* High lipophilicity (logP ~3.5), electron-withdrawing trifluoroethoxy group Anticancer (in vitro studies)
TBDFBP 4'-tert-butyl, 3,4-difluoro 248.3 Crystalline, strong π-π interactions (SC-XRD data) Structural studies only
DFBPE 3',4'-difluoro, 4-acetyl 246.2 Ketone functionality for conjugation, moderate solubility N/A
DFDMBP 3',4'-difluoro, 2,5-dimethoxy 296.3 Electron-donating methoxy groups, enhanced solubility N/A

Note: Molecular weight calculated based on formula C₁₆H₁₅F₃NO.

Key Differences :

  • Trifluoroethoxy vs.
  • Methanamine vs.

Methanamine-Containing Biphenyl Derivatives

Compound A shares the biphenyl-methanamine backbone with other derivatives but differs in substituent positioning and electronic effects (Table 2).

Table 2: Methanamine Derivatives Comparison

Compound Name Substituents Molecular Weight Key Properties Biological Activity
Compound A 3'-Methyl, 4-trifluoroethoxy 325.3 High metabolic stability (trifluoroethoxy) Anticancer
(3'-Methoxy-biphenyl-3-yl)methanamine 3'-Methoxy, 4-unsubstituted 213.3 Electron-donating methoxy, lower logP (~2.8) Not reported
[1,1'-Biphenyl]-3-yl(phenyl)methanamine Phenyl at biphenyl-3-yl 259.4 Bulky phenyl group, high hydrophobicity Laboratory use only
(3'-Methyl-biphenyl-4-yl)methanamine 3'-Methyl, 4-unsubstituted 197.3 Minimal substitution, lower complexity Intermediate synthesis

Key Insights :

  • Trifluoroethoxy vs. Methoxy : The trifluoroethoxy group in Compound A increases lipophilicity (logP ~3.5 vs. ~2.8 for methoxy) and metabolic resistance compared to methoxy analogues .
  • Substituent Position : The 4-position trifluoroethoxy in Compound A may enhance steric hindrance compared to unsubstituted derivatives like (3'-Methyl-biphenyl-4-yl)methanamine, affecting target binding .

Heterocyclic Analogues

Compound A differs from pyridine-based methanamine derivatives, such as [3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methanamine (Compound B), which replaces the biphenyl core with a pyridine ring .

Key Differences :

  • Aromatic vs. Heterocyclic Core : The biphenyl system in Compound A offers greater planar rigidity for receptor binding compared to pyridine’s lone nitrogen, which may alter hydrogen-bonding interactions.

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